2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide
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Description
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H11ClN2O2S and its molecular weight is 294.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide are Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) , also known as Mitogen-Activated Protein Kinase 3 and 1 (MAPK3 and MAPK1) . These kinases play pivotal roles in cancer pathogenesis .
Mode of Action
This compound interacts with its targets by binding to the ATP-competitive hinge binding site of both ERK1 and ERK5 . This binding inhibits the catalytic activity of these kinases, effectively disrupting their function .
Biochemical Pathways
The compound affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathways . The inhibition of ERK1 and ERK5 disrupts the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound’s ability to bind to the atp-competitive hinge binding site of erk1 and erk5 suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ERK1 and ERK5, disruption of the MAPK signaling cascade, and potential hindrance of cancer progression .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHZKOHEXBEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.